6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one
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Description
6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one, a chemical compound, has been the focus of various synthesis methods in scientific research. Ju Xiu-lian (2011) explored new synthetic routes for related compounds like 6-methoxypyridazine-3-carboxylic acid, using 3-chloro-6-methylpyridazine as a starting material. This involved methoxylation and oxidation steps, achieving yields of 28.7% and 37.7% (Ju, 2011). Similarly, Sengmany et al. (2007) reported on the preparation of functionalized aryl- and heteroarylpyridazines, including 3-chloro-6-methoxypyridazine, through nickel-catalyzed electrochemical cross-coupling reactions (Sengmany et al., 2007).
Chemical Reactions and Properties
The compound has also been studied for its reactivity and chemical properties. Afarinkia et al. (2004) investigated the cycloadditions of related compounds like 3-methoxy-5-chloro-6-methyl-2(H)-1,4-oxazin-2-one, finding them to be ambident dienes that undergo Diels–Alder cycloadditions with various dienophiles (Afarinkia et al., 2004). Additionally, Park et al. (2005) described the use of derivatives like 2,4-dichloro-5-methoxypyridazin-3(2H)-one as novel electrophilic chlorinating agents for α-chlorination of active methylene/methine compounds (Park et al., 2005).
Corrosion Inhibition
A notable application is in the field of corrosion inhibition. Bouklah et al. (2006) studied the influence of pyridazine compounds on steel corrosion in acidic solutions, highlighting the potential of related molecules as corrosion inhibitors (Bouklah et al., 2006).
Spectroscopic and Structural Analysis
The structural and spectroscopic analysis of related compounds has also been a research focus. Chamundeeswari et al. (2013) conducted an extensive study on the spectroscopic properties of 3-chloro-6-methoxypyridazine, providing insights into its molecular structure and electronic properties (Chamundeeswari et al., 2013).
Applications in Drug Design
While excluding drug use and dosage, it's important to note that such compounds have been considered in drug design research. For instance, Betti et al. (2002) included pyridazin-3(2H)-one derivatives in the design and synthesis of compounds targeting alpha(1)-adrenoceptor antagonists, demonstrating the potential of these compounds in pharmaceutical research (Betti et al., 2002).
Properties
IUPAC Name |
6-chloro-5-methoxy-2-methylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-5(10)3-4(11-2)6(7)8-9/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOUCDIHGFUWBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C(=N1)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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